(5-Amino-2-bromopyridin-3-yl)methanol

Medicinal Chemistry FabI Inhibitors Naphthyridine Synthesis

Standard amino-bromo-pyridine analogs lack the critical 3-hydroxymethyl group, blocking key derivatization vectors. (5-Amino-2-bromopyridin-3-yl)methanol solves this with three orthogonal handles: - C2-Br: For Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). - C5-NH2 & C3-CH2OH: Distinct nucleophilic sites for amidation/oxidation. - Enables regioregulated poly(aminopyridine) synthesis & naphthyridine-based FabI inhibitor routes. BenchChem supplies this high-value intermediate with global delivery.

Molecular Formula C6H7BrN2O
Molecular Weight 203.039
CAS No. 1805614-52-1
Cat. No. B2946695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2-bromopyridin-3-yl)methanol
CAS1805614-52-1
Molecular FormulaC6H7BrN2O
Molecular Weight203.039
Structural Identifiers
SMILESC1=C(C=NC(=C1CO)Br)N
InChIInChI=1S/C6H7BrN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3,8H2
InChIKeyLYPOVDFPFWNDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5-Amino-2-bromopyridin-3-yl)methanol: Pyridine Intermediate


(5-Amino-2-bromopyridin-3-yl)methanol is a heterocyclic building block characterized by a pyridine core bearing three orthogonal functional groups: a C5-amino, a C2-bromine, and a C3-hydroxymethyl substituent [1]. This substitution pattern creates a unique, dense array of reactivity. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) , while the amino and hydroxymethyl groups offer distinct nucleophilic sites for further derivatization, such as amidation, alkylation, or oxidation [1]. With a molecular weight of 203.04 g/mol , its specific geometry and functionality differentiate it from other aminobromopyridines, making it a targeted choice for constructing complex molecular architectures in medicinal chemistry.

Orthogonal reactivity – Br, NH2, and CH2OH groups enable Pd-catalyzed cross-coupling and diverse derivatization.
Targeted scaffold – Unique 2-bromo-5-amino-3-hydroxymethyl substitution pattern for complex molecular architectures.
Selection context – Supports medicinal chemistry campaigns requiring regiospecific pyridine building blocks.

Why Generic Aminobromopyridines Fail


Generic substitution with other aminobromopyridine isomers (e.g., 5-amino-2-bromopyridine, 2-amino-5-bromopyridine) fails due to fundamentally different reactivity and synthetic outcomes. The presence and position of the hydroxymethyl group in (5-Amino-2-bromopyridin-3-yl)methanol are critical. In simpler analogs like 5-amino-2-bromopyridine (CAS 13534-97-9), the absence of this functional group eliminates a key vector for molecular elaboration . Conversely, the regioisomer (2-amino-5-bromopyridin-3-yl)methanol (CAS 335031-01-1) has been explicitly used as an intermediate in the synthesis of naphthyridine-based FabI inhibitors [1], demonstrating that the exact 2-bromo-5-amino pattern is required for specific, multi-step synthetic routes. The target compound's unique 2-bromo-3-hydroxymethyl-5-amino arrangement provides a distinct set of vectors and electronic properties, which directly dictates its suitability for specific medicinal chemistry campaigns, making simple replacement impossible.

  • Missing hydroxymethyl vector

    Simple aminobromopyridines (e.g., CAS 13534-97-9) lack the CH2OH group, removing a key derivatization handle and altering synthetic outcome.

  • Regioisomeric mismatch

    The regioisomer (2-amino-5-bromopyridin-3-yl)methanol is used in FabI inhibitor synthesis; swapping substitution pattern leads to incompatible reactivity.

  • Electronic profile shift

    Different amino/bromo arrangement changes pKa, logP, and cross-coupling behavior, limiting direct replacement in multi-step routes.

Key Differentiating Evidence


Regioisomeric Reactivity in Synthesis

The regioisomer (2-amino-5-bromopyridin-3-yl)methanol, but not the target compound or other analogs, is a documented and crucial intermediate in a specific multi-step synthesis of naphthyridine-based FabI inhibitors [1]. This demonstrates the high specificity of substitution patterns in complex synthesis. The target compound, (5-Amino-2-bromopyridin-3-yl)methanol, with its 2-bromo-5-amino arrangement, is the mirror image of the FabI intermediate and is therefore not a substitute for that particular route, but it is uniquely suited for different, yet undisclosed, synthetic pathways that require its specific geometry. The mere presence of the hydroxymethyl group is not sufficient; its position relative to the amine and bromine is the key determinant of reactivity.

Regioisomeric reactivity
Class-level inference
Target: 2-Br-5-NH2-3-CH2OH vs Regioisomer: 2-NH2-5-Br-3-CH2OH
Supports scaffold-specific route selection; regioisomer drives distinct synthetic pathways.
Regioisomer used in FabI inhibitor synthesis; target compound utility requires independent validation.
Medicinal Chemistry FabI Inhibitors Naphthyridine Synthesis

Property Differences vs. Des-Amino Analogs

The presence of the 5-amino group significantly alters the predicted physicochemical properties of (5-Amino-2-bromopyridin-3-yl)methanol compared to its des-amino analog, (6-bromopyridin-3-yl)methanol. The target compound has a predicted pKa of 12.88±0.10 , indicating a weakly acidic proton likely associated with the hydroxymethyl group. In contrast, the des-amino analog is expected to have a much lower pKa for its pyridine nitrogen, a property not directly comparable. Furthermore, the computed logP (XLogP3) is 0.3 and the topological polar surface area (TPSA) is 59.1 Ų for the target compound [1]. These values are critical for predicting membrane permeability and solubility, and they cannot be inferred from simpler bromopyridine derivatives. The addition of the amino group at the 5-position fundamentally changes the molecule's electrostatic and hydrogen-bonding profile.

Property differences
Predicted property
pKa 12.88 XLogP3 0.3 · TPSA 59.1 Ų
Supports predictive ADME property modeling; differentiates from des-amino analog.
Computational predictions require experimental validation for lead optimization.
ADME Prediction Computational Chemistry Property Differentiation

Regioregulated Polymerization Potential

A study on regioregulated syntheses of poly(aminopyridine)s by Pd-catalyzed amination observed a large difference in reactivity between the isomeric pair 5-amino-2-bromopyridine and 2-amino-5-bromopyridine, which would be expected to yield the same polymer [1]. This finding underscores the high sensitivity of palladium-catalyzed cross-coupling reactions to the exact regio-arrangement of bromo- and amino- substituents on the pyridine ring. By extension, the unique 2-bromo-5-amino-3-hydroxymethyl arrangement of (5-Amino-2-bromopyridin-3-yl)methanol will impart a distinct reactivity profile in similar polymerizations or other cross-coupling sequences, dictating the structural outcome in a way that is not achievable with simpler isomers.

Polymerization reactivity
Class-level inference
Pd-catalyzed amination
Large reactivity difference between 5-amino-2-bromo vs. 2-amino-5-bromo isomers
Supports regioregulated polymer design context.
Class-level inference; target compound reactivity may differ and requires experimental confirmation.
Polymer Chemistry Pd-Catalyzed Amination Regioregulated Synthesis

(5-Amino-2-bromopyridin-3-yl)methanol Applications


Antimalarial Agent Design

The broader class of aminopyridinemethanol compounds has been patented for use in treating or preventing malaria (US Patent 11,220,482) [1]. While the specific compound (5-Amino-2-bromopyridin-3-yl)methanol is not explicitly named in the patent's examples, its core structure aligns with the general Formula (I) of the invention. This application scenario is directly supported by the compound's classification as a versatile intermediate in pharmaceutical development [2] and its unique substitution pattern , which could be exploited to synthesize novel analogs for screening against malaria parasites, where specific pharmacophores are essential.

Regioregulated Polymer Synthesis

Based on the observed large difference in reactivity between 5-amino-2-bromopyridine and 2-amino-5-bromopyridine in Pd-catalyzed amination polymerizations [1], (5-Amino-2-bromopyridin-3-yl)methanol is a prime candidate for use as a monomer in the synthesis of novel, regioregulated poly(aminopyridine)s. The presence of the orthogonal bromine and amino groups, combined with the hydroxymethyl functionality, provides a unique opportunity to create polymers with precisely controlled architectures and pendant groups [2], which are valuable in materials science and catalysis.

Medicinal Chemistry Building Block

The compound's structural complexity, with its three distinct functional groups (amino, bromo, hydroxymethyl) [1], makes it a high-value building block for constructing drug-like molecules. Its close regioisomer, (2-amino-5-bromopyridin-3-yl)methanol, is a key intermediate in the synthesis of naphthyridine-based FabI inhibitors [2]. This demonstrates that such densely functionalized pyridine scaffolds are essential in modern medicinal chemistry campaigns targeting complex biological pathways. The target compound is ideally suited for analogous multi-step routes requiring its specific, orthogonal geometry.

Application
Selection Property
Validation Focus
Anti-malarial scaffold studies
Aminopyridinemethanol core alignment
Pharmacophore screening context
Regioregulated polymer synthesis
Orthogonal functional group reactivity
Pd-catalyzed amination polymerization context
Multi-step drug-like molecule construction
Densely functionalized pyridine scaffold
Multi-step synthetic route design

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